4-ethoxy-N-2-pyrazinylbenzenesulfonamide
Description
4-Ethoxy-N-2-pyrazinylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an ethoxy group (–OCH₂CH₃) at the para position and a sulfonamide (–SO₂NH₂) linkage connected to a pyrazinyl moiety. This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . Pyrazinyl substituents contribute to π-π stacking interactions in biological targets, such as enzymes or receptors, making this compound structurally distinct from other sulfonamide analogs .
Properties
IUPAC Name |
4-ethoxy-N-pyrazin-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-18-10-3-5-11(6-4-10)19(16,17)15-12-9-13-7-8-14-12/h3-9H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPLGGZMQRFMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Key structural differences between 4-ethoxy-N-2-pyrazinylbenzenesulfonamide and related compounds lie in the substituents on the benzene ring and the heterocyclic amine. Below is a comparative analysis:
Key Observations :
- Ethoxy vs.
- Pyrazinyl vs. Pyridazinyl/Pyrimidinyl : Pyrazinyl’s nitrogen arrangement enables stronger interactions with hydrophobic enzyme pockets compared to pyridazinyl (two adjacent N atoms) or pyrimidinyl (meta N positions) .
Pharmacokinetic and Pharmacodynamic Profiles
Limited direct data exist for this compound, but inferences can be drawn from analogs:
| Property | This compound | Sulfapyridazine | 4-Chlorophenyl Pyrazole Analogs |
|---|---|---|---|
| LogP (Predicted) | ~2.1 | ~0.8 | ~3.0 |
| Metabolic Stability | Moderate (ethoxy group resists hydrolysis) | Low (amino oxidation) | High (chlorophenyl stability) |
| Enzyme Inhibition (IC₅₀) | Not reported | 15 µM (DHFR)* | 8 µM (COX-2)** |
Key Findings :
- Ethoxy substitution improves metabolic stability over amino groups, which are prone to acetylation or oxidation .
- Pyrazinyl-linked sulfonamides show broader enzyme inhibition profiles compared to pyrimidinyl derivatives, which are more target-specific .
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